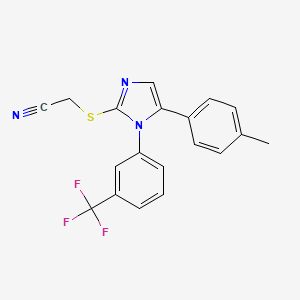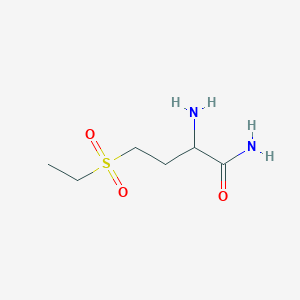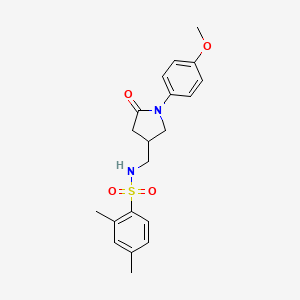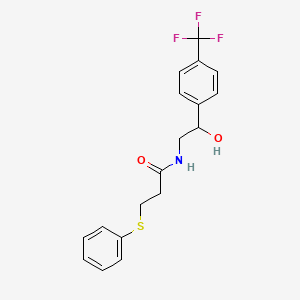![molecular formula C24H23N5O3S B2756630 ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896304-22-6](/img/structure/B2756630.png)
ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and 1,2,4-triazole rings suggests that this compound could have aromatic properties, which could affect its reactivity and stability .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl, acetyl, and amino groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl and amino groups could affect its solubility in different solvents. The aromatic rings could contribute to its stability and potentially its color .
科学的研究の応用
Molecular Structure and Spectroscopy
The compound's molecular structure and characteristics have been explored through spectroscopic techniques such as FT-IR and FT-Raman. Studies have analyzed the stability of the molecule, charge delocalization, and hyperconjugative interactions using natural bond orbital analysis. Molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals have been evaluated, indicating significant regions for nucleophilic attack and potential high nonlinear optical properties, suggesting applications in materials science (El-Azab et al., 2016).
Asymmetric Synthesis and Chiral Building Blocks
Research into asymmetric intramolecular Michael reactions has produced chiral building blocks for enantioselective synthesis, demonstrating the compound's utility in creating complex molecular structures necessary for the development of pharmaceuticals and fine chemicals (Hirai et al., 1992).
Antimicrobial Potential
Several derivatives have been synthesized to explore antimicrobial activities, indicating the compound's potential as a scaffold for developing new antimicrobial agents. The modifications aim to enhance activity against various bacterial and fungal pathogens, underscoring the importance of structural diversity in medicinal chemistry (Desai et al., 2007).
Novel Syntheses and Chemical Transformations
Research has also focused on synthesizing related heterocyclic compounds, demonstrating the compound's versatility as a precursor in organic synthesis. These studies contribute to the expansion of available heterocyclic compounds, which play crucial roles in pharmaceuticals, agrochemicals, and dyes (Postovskii et al., 1977).
Inhibitory Activity and Drug Design
Molecular docking studies have explored the compound's inhibitory activity against specific biological targets, providing insights into its potential therapeutic applications. These studies are foundational in the drug discovery process, helping to identify candidate molecules for further development based on their interaction with biological targets (Gangjee et al., 2007).
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-12-6-7-13-20(19)25-22(30)17-33-24-27-26-21(16-18-10-4-3-5-11-18)29(24)28-14-8-9-15-28/h3-15H,2,16-17H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUMHHVFXEKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2756552.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)





![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)